Ribósido de alopurinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

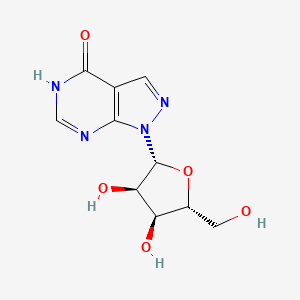

Allopurinol riboside is a nucleoside analogue that is allopurinol with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a metabolite. It is functionally related to an allopurinol.

Allopurinol riboside is a nucleoside analogue of [allopurinol] with a beta-D-ribofuranosyl moiety at the 1-position.

Allopurinol riboside is a natural product found in Trypanosoma brucei with data available.

Aplicaciones Científicas De Investigación

Gestión de la enfermedad inflamatoria intestinal (EII)

El ribósido de alopurinol se ha estudiado por su impacto en el metabolismo de las purinas, que juega un papel crucial en la patogenia de la EII. Se sabe que el alopurinol y sus metabolitos, incluido el this compound, pueden afectar el balance energético y los procesos de cicatrización de heridas en el epitelio intestinal {svg_1}. Esto sugiere posibles aplicaciones terapéuticas en el manejo de afecciones como la enfermedad de Crohn y la colitis ulcerosa mediante la modulación de las vías de rescate de purinas y el metabolismo celular.

Actividad antiparasitaria

El this compound es un análogo nucleósido de la inosina con actividad antiparasitaria demostrada {svg_2}. Esta aplicación es particularmente relevante en el desarrollo de tratamientos contra infecciones parasitarias donde los medicamentos tradicionales pueden ser ineficaces o haber desarrollado resistencia.

Investigación del metabolismo de las purinas

Como isómero sintético de la hipoxantina, el this compound contribuye a nuestra comprensión del metabolismo de las purinas. Se utiliza en entornos experimentales para estudiar la inhibición de la xantina oxidasa y sus efectos sobre la degradación de la hipoxantina, lo cual es vital para desarrollar nuevos tratamientos para la hiperuricemia y la gota {svg_3}.

Metabolismo energético y cicatrización de heridas

La investigación indica que el this compound puede influir en el metabolismo del adenilato y la creatina, que son esenciales para la distribución de energía celular y la cicatrización de heridas {svg_4}. Esta aplicación podría conducir a nuevos enfoques en el tratamiento de heridas y la promoción de una recuperación más rápida en tejidos con altas demandas energéticas.

Regulación de AMPK

El this compound se ha visto implicado en la desregulación de la proteína quinasa activada por AMP (AMPK), un regulador clave de la homeostasis energética celular {svg_5}. La comprensión de su papel en la regulación de la AMPK puede ayudar en el desarrollo de fármacos que se dirijan a los trastornos metabólicos y las enfermedades asociadas con la desregulación energética.

Biogénesis de nucleótidos

El papel del compuesto en la biogénesis de nucleótidos es significativo para las funciones celulares, incluida la síntesis de ADN y ARN. Al afectar la vía de rescate de purinas, el this compound sirve como una herramienta para explorar la biogénesis de nucleótidos y sus implicaciones en diversas enfermedades {svg_6}.

Mecanismo De Acción

Target of Action

Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of allopurinol riboside is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . Allopurinol riboside competitively inhibits the action of PNP .

Mode of Action

Allopurinol riboside works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .

Biochemical Pathways

The inhibition of PNP by allopurinol riboside affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, allopurinol riboside prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .

Pharmacokinetics

It is known that allopurinol, the parent compound of allopurinol riboside, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into allopurinol riboside .

Result of Action

The inhibition of PNP by allopurinol riboside and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .

Action Environment

The action, efficacy, and stability of allopurinol riboside can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of allopurinol riboside . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .

Análisis Bioquímico

Biochemical Properties

Allopurinol riboside interacts with various enzymes and biomolecules. It is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . Allopurinol, from which allopurinol riboside is derived, decreases the production of uric acid by stopping the biochemical reactions that precede its formation . This process involves interactions with enzymes such as xanthine oxidase .

Cellular Effects

Allopurinol riboside has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of allopurinol riboside, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit . This suggests that allopurinol riboside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of allopurinol riboside involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, allopurinol riboside exerts its effects at the molecular level . Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This could suggest similar mechanisms for allopurinol riboside.

Temporal Effects in Laboratory Settings

Studies on allopurinol, its parent compound, have shown that it can disrupt purine metabolism and increase damage in experimental colitis .

Dosage Effects in Animal Models

Studies on allopurinol, its parent compound, have shown that it can reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats .

Metabolic Pathways

Allopurinol riboside is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This suggests that allopurinol riboside may also be involved in similar metabolic pathways.

Transport and Distribution

Allopurinol, its parent compound, is known to be rapidly and extensively metabolised to oxypurinol (oxipurinol), and the hypouricaemic efficacy of allopurinol is due very largely to this metabolite .

Subcellular Localization

Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit , suggesting that allopurinol riboside may also have effects on subcellular localization.

Propiedades

Número CAS |

16220-07-8 |

|---|---|

Fórmula molecular |

C10H12N4O5 |

Peso molecular |

268.23 g/mol |

Nombre IUPAC |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18) |

Clave InChI |

KFQUAMTWOJHPEJ-UHFFFAOYSA-N |

SMILES |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

SMILES isomérico |

C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Q1: What is the primary mechanism of action of allopurinol riboside?

A1: Allopurinol riboside exerts its anti-parasitic effect by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in susceptible organisms like Leishmania and Trypanosoma species. [, , ]

Q2: How does the inhibition of HGPRT affect these parasites?

A2: HGPRT plays a critical role in the purine salvage pathway, crucial for synthesizing purine nucleotides needed for DNA and RNA synthesis. Inhibiting HGPRT disrupts this pathway, ultimately hindering parasite growth and replication. [, , ]

Q3: Are mammalian cells similarly affected by allopurinol riboside?

A3: While allopurinol riboside can inhibit HGPRT in mammalian cells, its effect is significantly weaker compared to the potent inhibition observed in Leishmania and Trypanosoma species. [, ] This difference in sensitivity forms the basis for its potential as an anti-parasitic agent.

Q4: What is the molecular formula and weight of allopurinol riboside?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of allopurinol riboside. Further investigation using external resources would be necessary to obtain this information.

Q5: Is there any information available about its spectroscopic properties?

A5: One study investigates the ultrafast excited state dynamics of allopurinol riboside using fluorescence up-conversion techniques. [] This research focuses on understanding the molecule's behavior upon light absorption and subsequent energy relaxation, providing insights into its photophysical properties.

Q6: What is known about the absorption of allopurinol riboside?

A6: Allopurinol riboside exhibits incomplete absorption following oral administration, leading to lower-than-expected plasma concentrations. [] This incomplete absorption has implications for its bioavailability and requires further investigation to optimize its therapeutic use.

Q7: How is allopurinol riboside metabolized in the body?

A7: Allopurinol riboside is metabolized into oxipurinol and allopurinol, both of which are excreted in the urine. [, ] The ratio of these metabolites varies depending on the dosage and individual patient factors.

Q8: Does probenecid affect the pharmacokinetics of allopurinol riboside?

A8: Yes, probenecid has been shown to reduce the renal clearance of allopurinol riboside, thereby increasing its plasma half-life and overall plasma levels. [] This interaction can be exploited to enhance its therapeutic efficacy.

Q9: What is the in vitro efficacy of allopurinol riboside against Leishmania species?

A9: Allopurinol riboside demonstrates activity against various Leishmania species in vitro, including L. tropica, L. major, L. donovani, L. brasiliensis, and L. mexicana. [, , , ]

Q10: Has allopurinol riboside been evaluated in animal models of leishmaniasis?

A10: Yes, studies show that allopurinol riboside can control, but not eliminate, infections with a sensitive strain of Leishmania in both tissue culture and mice. []

Q11: What about its efficacy in human clinical trials for leishmaniasis?

A11: Clinical trials evaluating the efficacy of allopurinol riboside in treating cutaneous leishmaniasis have shown mixed results. While some studies report clinical improvement and parasitological cure in a subset of patients, others indicate a lower efficacy compared to standard treatments like pentavalent antimony. [, ]

Q12: Have any specific drug delivery strategies been investigated for allopurinol riboside?

A14: Researchers have explored the use of glycosylated polymers, particularly mannose-substituted poly-L-lysine, as a carrier molecule to target allopurinol riboside specifically to macrophages, the primary host cells for Leishmania parasites. [] This approach aims to enhance drug delivery to the site of infection and potentially improve its therapeutic index.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.